5-bromo-2-methoxy-3-methyl-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide
Overview
Description
5-bromo-2-methoxy-3-methyl-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with bromine, methoxy, and methyl groups, along with a carbamothioyl linkage to a nitrophenyl moiety. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-3-methyl-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using sodium methoxide (NaOCH3) in methanol.
Carbamothioylation: The final step involves the formation of the carbamothioyl linkage by reacting the nitrophenyl derivative with a suitable isothiocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Amines, thiols
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted benzamides
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the nitrophenyl and carbamothioyl groups allows for specific binding to target proteins, potentially inhibiting their function or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxy-3-nitropyridine
- 5-bromo-2-hydroxy-3-methoxybenzaldehyde
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
Uniqueness
5-bromo-2-methoxy-3-methyl-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c1-9-7-11(18)8-12(15(9)25-3)16(22)20-17(26)19-13-5-4-6-14(10(13)2)21(23)24/h4-8H,1-3H3,(H2,19,20,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBOZUHIDFIBMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC(=S)NC2=C(C(=CC=C2)[N+](=O)[O-])C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130315 | |
Record name | 5-Bromo-2-methoxy-3-methyl-N-[[(2-methyl-3-nitrophenyl)amino]thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838850-73-0 | |
Record name | 5-Bromo-2-methoxy-3-methyl-N-[[(2-methyl-3-nitrophenyl)amino]thioxomethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838850-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxy-3-methyl-N-[[(2-methyl-3-nitrophenyl)amino]thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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